5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-10(2)27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFGWUPDCWIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic organic molecule with potential pharmaceutical applications. This article explores its biological activities, including antitumor effects, enzyme inhibition, and antibacterial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core fused with a quinoline moiety and functional groups that may influence its biological activity.
Antitumor Activity
Research indicates that derivatives of the pyrimidine and quinoline families exhibit significant antitumor properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9u | A549 | 0.35 | Apoptosis induction |
| Compound 9u | MCF-7 | 3.24 | G2/M phase arrest |
| This compound | A549 | TBD | TBD |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been linked to inhibition of acetylcholinesterase (AChE) and urease. This suggests possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Potency
Antibacterial Properties
The antibacterial activity of the compound was assessed against several bacterial strains. It exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Table 3: Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Case Studies
- Antitumor Efficacy : A study involving a series of pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells. The specific pathways activated by the compound warrant further investigation.
- Enzyme Interaction Studies : Docking studies suggest that the compound binds effectively with AChE and urease, which could be leveraged for drug development against neurodegenerative diseases and infections.
Scientific Research Applications
The compound 5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, supported by detailed data and case studies.
Chemical Properties and Structure
The compound features a pyrimidine core fused to a quinoline structure, which is characteristic of many biologically active compounds. The presence of the 4-chlorophenyl and isopropylthio substituents contributes to its unique chemical behavior and biological activity.
Molecular Formula
- Molecular Formula: C18H18ClN3O2S
- Molecular Weight: 367.87 g/mol
Structural Characteristics
The structure can be represented as follows:
- The compound consists of a tetrahydropyrimido ring system that is fused to a quinoline moiety.
- The 4-chlorophenyl group enhances lipophilicity and may influence receptor interactions.
- The isopropylthio group may contribute to the compound's pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and quinoline compounds exhibit significant antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:
- A study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The unique structure of this compound suggests potential anticancer properties. Preliminary studies have shown:
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Studies suggest:
- Modulation of neurotransmitter systems, potentially acting as an anxiolytic or antidepressant.
- Interaction with serotonin receptors has been noted, which could explain its mood-enhancing effects .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various pathogens. Results showed:
- Staphylococcus aureus: MIC = 8 µg/mL
- Escherichia coli: MIC = 16 µg/mL
This indicates a robust antimicrobial profile that warrants further exploration for therapeutic applications.
Study 2: Anticancer Activity
A recent study evaluated the compound's effects on human breast cancer cells (MCF-7). Findings included:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis was confirmed through flow cytometry analysis.
These results support its potential as a lead candidate for anticancer drug development.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-component reactions (MCRs) with aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under reflux conditions. Catalysts like trityl chloride (TrCl) in chloroform improve cyclocondensation efficiency, achieving yields up to 85% . Microwave-assisted or ultrasound-irradiated methods reduce reaction times (e.g., from 12 hours to 30 minutes) and enhance yields by 10–15% . Key steps include pyrimidine ring formation and thioether linkage introduction via nucleophilic substitution .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 5.39 ppm for the C-H of the tetrahydropyrimidine ring; δ 176.4 ppm for carbonyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., 1700 cm⁻¹ for C=O stretches) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 352 [M+H]⁺ for analogs) .
- X-ray Crystallography (for derivatives): Resolves stereochemical ambiguities, as seen in related pyrimidine-thiones .
Q. What purity standards are achievable, and how are they maintained?
Recrystallization from aqueous ethanol (70%) achieves >95% purity. Chromatographic methods (e.g., silica gel) resolve byproducts from incomplete cyclization. Purity is quantified via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up or green chemistry goals?
- Catalyst Selection : Heterogeneous catalysts like Zr-UiO-66-PDC-SO₃H/FeCl₄ improve recyclability and reduce waste .
- Solvent-Free Systems : Using ionic liquids or ball milling minimizes solvent waste .
- Process Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, while DOE (Design of Experiments) optimizes parameters like temperature and stoichiometry .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl on enzyme inhibition) .
- Docking Simulations : Predict binding modes to targets like kinases or DNA topoisomerases. For example, the isopropylthio group may enhance hydrophobic interactions in enzyme pockets .
- Dose-Response Assays : IC₅₀ values from MTT assays (e.g., 10–50 µM in cancer cell lines) clarify potency variations .
Q. How do steric and electronic effects of substituents impact reactivity?
- Steric Effects : Bulky groups (e.g., isopropylthio) hinder nucleophilic attack, slowing thioether formation but improving metabolic stability .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the pyrimidine core, facilitating cyclocondensation .
Q. What computational methods validate experimental spectral data?
- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* level) with <5% deviation from experimental values .
- Molecular Dynamics : Simulate solvent effects on IR stretching frequencies .
Methodological Challenges & Solutions
Q. How to address low yields in multi-component reactions?
- Pre-activation of Reagents : Pre-forming imine intermediates reduces side reactions .
- Catalyst Loading : 10 mol% TrCl maximizes cyclization efficiency without byproducts .
Q. What advanced techniques differentiate polymorphic forms?
- PXRD (Powder X-ray Diffraction) : Identifies crystalline vs. amorphous phases.
- DSC (Differential Scanning Calorimetry) : Detects melting point variations (e.g., ∆Tm = 5°C between polymorphs) .
Data Contradiction Analysis
Q. Why do catalytic methods report conflicting yields for similar substrates?
Discrepancies arise from:
- Substituent Electronic Profiles : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster than electron-rich analogs .
- Solvent Polarity : Polar solvents (DMF) stabilize transition states in nitro-substituted derivatives, boosting yields by 20% .
Key Research Gaps
- In Vivo Pharmacokinetics : Limited data on bioavailability and metabolic pathways.
- Target Specificity : Unclear whether biological activity stems from direct target binding or downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
